molecular formula C6H4BF2NO4 B11897132 (2,5-Difluoro-4-nitrophenyl)boronic acid

(2,5-Difluoro-4-nitrophenyl)boronic acid

Cat. No.: B11897132
M. Wt: 202.91 g/mol
InChI Key: XKUHVNUTDQIZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Difluoro-4-nitrophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of two fluorine atoms and a nitro group attached to a phenyl ring, along with a boronic acid functional group. It is widely used in various chemical reactions, particularly in the Suzuki–Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

The synthesis of (2,5-Difluoro-4-nitrophenyl)boronic acid typically involves the following steps:

    Hydroboration: This is the most common route to organoborane reagents.

    One-pot Method: This method involves the preparation of organotrifluoroborate salts from organometallic intermediates, such as organolithium reagents.

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

(2,5-Difluoro-4-nitrophenyl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki–Miyaura Coupling: This is the most widely applied reaction for forming carbon-carbon bonds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran. Major products formed from these reactions include biaryl compounds, phenols, and anilines.

Scientific Research Applications

(2,5-Difluoro-4-nitrophenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2,5-Difluoro-4-nitrophenyl)boronic acid exerts its effects is primarily through its participation in the Suzuki–Miyaura coupling reaction. The process involves:

Comparison with Similar Compounds

(2,5-Difluoro-4-nitrophenyl)boronic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties, making it valuable for specific synthetic applications.

Properties

Molecular Formula

C6H4BF2NO4

Molecular Weight

202.91 g/mol

IUPAC Name

(2,5-difluoro-4-nitrophenyl)boronic acid

InChI

InChI=1S/C6H4BF2NO4/c8-4-2-6(10(13)14)5(9)1-3(4)7(11)12/h1-2,11-12H

InChI Key

XKUHVNUTDQIZPI-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1F)[N+](=O)[O-])F)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.